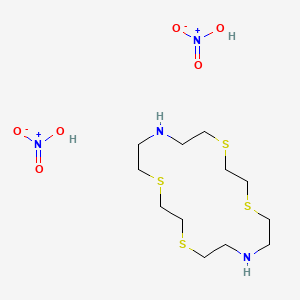
Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane is a complex chemical compound that combines the properties of nitric acid with a macrocyclic ligand known as 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. This compound is notable for its unique structure, which includes both nitrogen and sulfur atoms within a large ring, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane typically involves the cyclization of linear precursors containing nitrogen and sulfur atoms. One common method is the reaction of diethanolamine with thioglycolic acid under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as ethanol, with the temperature carefully controlled to promote cyclization and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-tetrathia-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can participate in reduction reactions, often leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the atoms in the ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, thiols, and amines are common nucleophiles used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be studied for their structural and electronic properties .
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes makes it useful in investigating the role of metal ions in biological systems .
Medicine
In medicine, the compound’s metal complexes are explored for their potential therapeutic applications. For example, complexes with platinum or palladium may exhibit anticancer properties .
Industry
Industrially, the compound is used in the development of new materials, such as catalysts and sensors. Its unique structure allows it to interact with various substrates, making it valuable in material science .
Mechanism of Action
The mechanism by which 1,4,10,13-tetrathia-7,16-diazacyclooctadecane exerts its effects involves the coordination of metal ions. The nitrogen and sulfur atoms in the ring can donate electron pairs to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains oxygen atoms instead of sulfur.
1,4,7,10-tetraazacyclododecane: A smaller ring with only nitrogen atoms.
1,4,8,11-tetraazacyclotetradecane: Another macrocyclic ligand with nitrogen atoms.
Uniqueness
1,4,10,13-tetrathia-7,16-diazacyclooctadecane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination allows it to form more diverse and stable complexes with metal ions compared to similar compounds that contain only nitrogen or oxygen atoms .
Properties
CAS No. |
138372-71-1 |
|---|---|
Molecular Formula |
C12H28N4O6S4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
nitric acid;1,4,10,13-tetrathia-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H26N2S4.2HNO3/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1;2*2-1(3)4/h13-14H,1-12H2;2*(H,2,3,4) |
InChI Key |
AACAVMVIHGERHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCNCCSCCSCCN1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















